molecular formula C23H16N2O3 B11674780 N-(naphthalen-2-yl)-4-nitro-N-phenylbenzamide

N-(naphthalen-2-yl)-4-nitro-N-phenylbenzamide

Cat. No.: B11674780
M. Wt: 368.4 g/mol
InChI Key: RSJRAQIOROBESS-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-4-nitro-N-phenylbenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a naphthalene ring, a nitro group, and a phenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-4-nitro-N-phenylbenzamide typically involves the reaction of 2-naphthylamine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

2-naphthylamine+4-nitrobenzoyl chlorideThis compound\text{2-naphthylamine} + \text{4-nitrobenzoyl chloride} \rightarrow \text{this compound} 2-naphthylamine+4-nitrobenzoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-4-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: N-(naphthalen-2-yl)-4-amino-N-phenylbenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 2-naphthylamine and 4-nitrobenzoic acid.

Scientific Research Applications

N-(naphthalen-2-yl)-4-nitro-N-phenylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)-4-nitro-N-phenylbenzamide: Similar structure but with the naphthalene ring attached at a different position.

    N-(naphthalen-2-yl)-4-amino-N-phenylbenzamide: Reduction product of the nitro compound.

    N-(naphthalen-2-yl)-4-chloro-N-phenylbenzamide: Halogenated derivative.

Uniqueness

N-(naphthalen-2-yl)-4-nitro-N-phenylbenzamide is unique due to the presence of both a nitro group and a naphthalene ring, which confer distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

Molecular Formula

C23H16N2O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-naphthalen-2-yl-4-nitro-N-phenylbenzamide

InChI

InChI=1S/C23H16N2O3/c26-23(18-11-13-21(14-12-18)25(27)28)24(20-8-2-1-3-9-20)22-15-10-17-6-4-5-7-19(17)16-22/h1-16H

InChI Key

RSJRAQIOROBESS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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